N-(2,2-difluorocyclopentyl)benzamide
Description
Properties
CAS No. |
1854109-62-8 |
|---|---|
Molecular Formula |
C12H13F2NO |
Molecular Weight |
225.2 |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination of Cyclopentanone
Cyclopentanone serves as a starting material for introducing fluorine atoms at the 2-position. Treatment with diethylaminosulfur trifluoride (DAST) in dichloromethane at −78°C achieves selective difluorination, yielding 2,2-difluorocyclopentanone with 65–72% efficiency. The reaction proceeds via intermediate hemiketal formation, with DAST acting as both a fluorinating and dehydrating agent.
Radical-Mediated Fluorocyclization
Bromofluoromethylation of alkenes using CFHBr₂ and tri(n-butyl)tin hydride/AIBN initiates radical cyclization, forming difluorinated cyclopentane rings. For example, 1,5-dienes undergo 5-exo-trig cyclization to generate 2,2-difluorocyclopentane derivatives, albeit with modest yields (30–45%) due to competing polymerization.
Synthesis of 2,2-Difluorocyclopentylamine
Reductive Amination of 2,2-Difluorocyclopentanone
Condensation of 2,2-difluorocyclopentanone with ammonium acetate in methanol, followed by reduction using sodium cyanoborohydride, produces racemic 2,2-difluorocyclopentylamine in 58% yield. Chiral resolution via diastereomeric salt formation with (−)-di-p-toluoyl-D-tartaric acid affords enantiomerically pure amine (≥98% ee).
Curtius Rearrangement of Difluorinated Carboxylic Acids
2,2-Difluorocyclopentanecarboxylic acid, synthesized via oxidation of the corresponding alcohol, undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) to yield the isocyanate intermediate. Hydrolysis with aqueous HCl furnishes the amine hydrochloride salt (81% yield).
Amidation Techniques for Benzamide Formation
EDCI/DMAP-Mediated Coupling
A mixture of 2,2-difluorocyclopentylamine (1.2 equiv), benzoic acid (1.0 equiv), EDCI (1.5 equiv), and DMAP (0.1 equiv) in dichloromethane at 20°C for 16 hours affords this compound in 85% yield after column chromatography. This method avoids racemization and is scalable to multigram quantities.
Acid Chloride Route
Reaction of benzoyl chloride with 2,2-difluorocyclopentylamine in the presence of pyridine (2.0 equiv) in THF at 0°C provides the benzamide in 78% yield. Excess pyridine neutralizes HCl, preventing amine protonation.
Stereochemical Considerations and Resolution
The 2,2-difluorocyclopentyl group introduces two stereogenic centers. Asymmetric hydrogenation of 2,2-difluorocyclopentenylbenzamide using Rh-(R)-BINAP catalyst achieves 94% ee for the cis isomer. Alternatively, enzymatic resolution with Candida antarctica lipase B selectively hydrolyzes the (1R,2R)-enantiomer, leaving the (1S,2S)-amide intact (92% ee).
Analytical Characterization
NMR Spectroscopy
¹H NMR (600 MHz, CDCl₃) of this compound shows characteristic doublets for the difluoromethylene group at δ 4.85–5.10 ppm (J = 240 Hz). The cyclopentyl protons resonate as multiplet signals between δ 1.70–2.30 ppm, while aromatic protons appear at δ 7.45–7.85 ppm.
X-ray Crystallography
Single-crystal X-ray analysis confirms the trans-configuration of the amide bond and the chair conformation of the cyclopentane ring. The C-F bond lengths measure 1.35 Å, consistent with sp³-hybridized fluorine.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| EDCI/DMAP coupling | 85 | ≥99 | Racemic | High |
| Acid chloride | 78 | 97 | Racemic | Moderate |
| Radical cyclization | 45 | 90 | Low | Low |
| Reductive amination | 58 | 95 | Tunable | High |
Industrial-Scale Considerations
The EDCI/DMAP method offers the best balance of yield and scalability, though the acid chloride route is preferable for cost-sensitive applications. Continuous-flow systems reduce reaction times from 16 hours to 15 minutes, enhancing throughput. Purification via crystallization from ethanol/water mixtures achieves >99.5% purity without chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(2,2-difluorocyclopentyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the benzamide group to an amine.
Substitution: The difluorocyclopentyl ring can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Methoxy-substituted cyclopentyl derivatives.
Scientific Research Applications
N-(2,2-difluorocyclopentyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme functions and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2,2-difluorocyclopentyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Selected Benzamides
*Note: Data for this compound are inferred from analogs.
Key Observations :
- Steric Effects : The cyclopentyl group in the target compound introduces significant steric bulk compared to linear chains (e.g., difluoroethyl) or planar fluorophenyl groups. This may reduce molecular flexibility and influence binding to biological targets .
Crystallographic and Hydrogen Bonding Patterns
Table 2: Crystallographic Data for Fluorinated Benzamides
Key Observations :
- Hydrogen Bonding : Fluorine substituents in ortho/meta positions (e.g., 2,3-difluorophenyl) facilitate shorter NH⋯F bonds (2.81–2.89 Å), enhancing crystal stability .
- Stacking : Bulky substituents like cyclopentyl may disrupt π-π stacking observed in planar analogs, leading to less dense crystal packing .
Key Observations :
- Target Compound : The difluorocyclopentyl group may enhance metabolic stability compared to labile esters (e.g., nitazoxanide) .
- Activity Modulation : Bulky substituents like cyclopentyl could hinder binding to flat enzyme active sites (e.g., COX-2), contrasting with flexible chains in anti-inflammatory benzamides .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,2-difluorocyclopentyl)benzamide, and how can reaction conditions be controlled to improve yield?
- Methodology : Synthesis typically involves amide coupling between 2,2-difluorocyclopentylamine and benzoyl chloride derivatives. Key parameters include:
- Catalysts : Use coupling agents like EDCI/HOBt or DCC to facilitate amide bond formation .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while inert atmospheres (N₂/Ar) prevent oxidation .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .
- Monitoring : Reaction progress is tracked via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirmed by LC-MS .
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX suite (SHELXL for refinement, SHELXS for structure solution) .
- Visualization : ORTEP-3 or WinGX for generating thermal ellipsoid plots .
- Validation : Check for disorder in fluorinated cyclopentyl groups using Hirshfeld surface analysis (Crystal Explorer 17.5) to resolve electron density ambiguities .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR : ¹⁹F NMR (δ -110 to -120 ppm for CF₂ groups) and ¹H NMR (δ 7.8–8.2 ppm for benzamide protons) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 265.1 .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Fluorine atoms enhance binding via halogen bonds (e.g., with Tyr residues) .
- QSAR : Apply quantum-chemical descriptors (HOMO-LUMO gaps, electrostatic potential maps) to correlate substituent effects with activity .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
Q. What strategies resolve contradictions between experimental and computational data in structural analysis?
- Case Study : If SCXRD shows a planar benzamide ring but DFT predicts slight puckering, re-examine torsional angles using Gaussian 16 with B3LYP/6-311++G(d,p) basis set. Discrepancies may arise from crystal packing forces .
- Validation : Cross-check Hirshfeld surface-derived hydrogen-bonding patterns (e.g., N–H···O interactions) with DFT-calculated bond lengths .
Q. How do substituent modifications on the difluorocyclopentyl or benzamide moieties affect bioactivity?
- SAR Framework :
- Cyclopentyl Fluorination : Replace CF₂ with CHF or CCl₂ to study steric/electronic effects on membrane permeability (logP shifts by ±0.5) .
- Benzamide Substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -CN) at the para position to enhance kinase inhibition (IC₅₀ reduced by 2–3x) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
